molecular formula C17H24N4O3 B2864511 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-45-7

7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2864511
CAS No.: 941999-45-7
M. Wt: 332.404
InChI Key: YDLRKUQVRYYNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pentyloxazolo moiety attached to the purine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves several steps. One of the key methods is the direct N7 regioselective tert-alkylation of 6-substituted purines. This method uses N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst . The reaction conditions are optimized to favor the formation of the N7 isomer, although the N9 isomer can also be formed as a side product .

Chemical Reactions Analysis

7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other purine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentyloxazolo moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-tert-butyl-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-6-7-8-9-20-14(22)12-13(19(5)16(20)23)18-15-21(12)10-11(24-15)17(2,3)4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLRKUQVRYYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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